molecular formula C18H18ClNOS B1613164 3'-Chloro-2-thiomorpholinomethyl benzophenone CAS No. 898781-74-3

3'-Chloro-2-thiomorpholinomethyl benzophenone

Cat. No.: B1613164
CAS No.: 898781-74-3
M. Wt: 331.9 g/mol
InChI Key: LTBNSFUZRPPHQE-UHFFFAOYSA-N
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Description

3’-Chloro-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNOS and a molecular weight of 331.86 g/mol . This compound is known for its unique structure, which includes a benzophenone core substituted with a chloro group and a thiomorpholinomethyl group. It is used primarily in research and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 3’-Chloro-2-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chlorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

3’-Chloro-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chloro-substituted benzene ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

3’-Chloro-2-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its efficacy as an antimicrobial or anticancer agent.

    Industry: In industrial settings, 3’-Chloro-2-thiomorpholinomethyl benzophenone is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and thiomorpholinomethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, depending on its target. For example, it may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

3’-Chloro-2-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    3’-Chloro-2-morpholinomethyl benzophenone: Similar in structure but lacks the sulfur atom, which may affect its reactivity and biological activity.

    2-Thiomorpholinomethyl benzophenone: Lacks the chloro group, which can influence its chemical properties and applications.

    3’-Chloro-2-piperidinomethyl benzophenone:

The uniqueness of 3’-Chloro-2-thiomorpholinomethyl benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBNSFUZRPPHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643816
Record name (3-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-74-3
Record name (3-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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